![molecular formula C9H11LiN2O2 B2633084 Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate CAS No. 2197054-10-5](/img/structure/B2633084.png)
Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Complex Synthesis and Photophysical Properties
One area of research involves the synthesis of cyclopalladated complexes using palladium acetate in acetic acid with pyridine- and chloro-coordinated cyclometallated complexes, leading to the investigation of photophysical properties in solution and solid-state. These complexes exhibit absorption and fluorescence emission in solution at room temperature, highlighting their potential in photophysical applications (Mancilha et al., 2011).
Ligand Synthesis and Metal Complexation
Research has also focused on the synthesis of heteroscorpionate ligands in the form of lithium derivatives, leading to the creation of complexes with titanium and zirconium. This work is significant in the field of inorganic chemistry, providing insights into the structural characteristics and the potential for developing new materials or catalysts (Otero et al., 2007).
Cytotoxicity Studies in Anticancer Agents
The compound has been used in the synthesis and cytotoxicity studies of new (dimethylamino)-functionalized and 7-azaindole-substituted 'titanocene' anticancer agents. The study demonstrates the potential therapeutic applications of these complexes, with one compound showing near equivalence in cytotoxicity to cisplatin (Hogan et al., 2008).
Catalysis and Polymerization
The compound has also been involved in the synthesis of metal complexes with a focus on ethylene polymerization behaviors, particularly in the creation of polyethylenes with broad molecular weight distributions. This research could be highly relevant in the field of industrial chemistry and materials science, particularly in the development of new catalysts or polymeric materials (Duan et al., 2012).
Eigenschaften
IUPAC Name |
lithium;2-[3-(dimethylamino)pyridin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-11(2)8-4-3-5-10-7(8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXHJOLQVGYBFG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN(C)C1=C(N=CC=C1)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

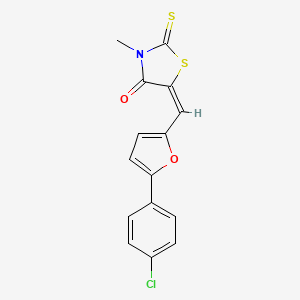

![1-(3-Morpholin-4-ylpropanoylamino)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2633005.png)
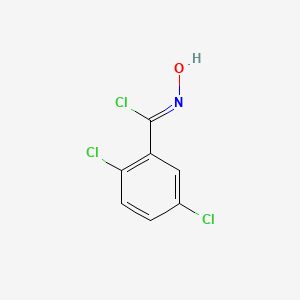
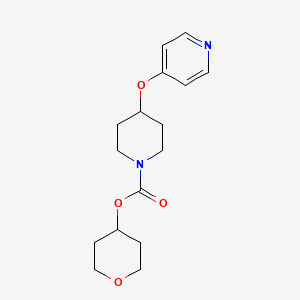
![N-{2-[2-(aminocarbothioyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2633011.png)
![N'-(1,3-Benzodioxol-5-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2633013.png)
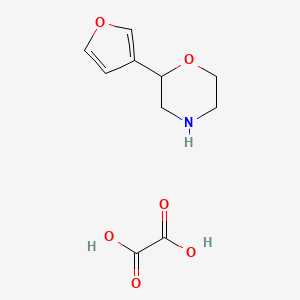
![N-(sec-butyl)-1-{5-[(4-cyanobenzoyl)amino]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2633015.png)
![(E)-1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]-2-propen-1-one](/img/structure/B2633016.png)
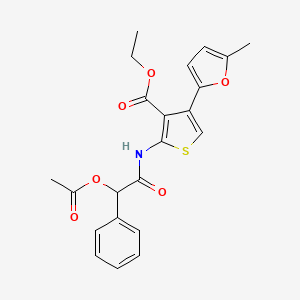
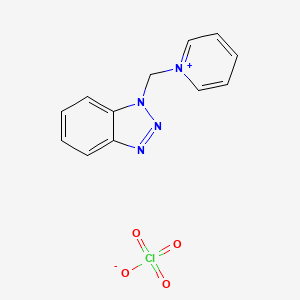
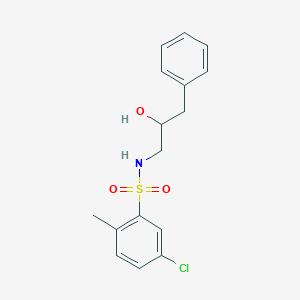
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carbohydrazide](/img/structure/B2633024.png)